Barium chloride monohydrate

Catalog No.
S599029
CAS No.
10326-27-9
M.F
BaCl2H2O
M. Wt
226.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Barium chloride monohydrate

CAS Number

10326-27-9

Product Name

Barium chloride monohydrate

IUPAC Name

barium(2+);dichloride;hydrate

Molecular Formula

BaCl2H2O

Molecular Weight

226.25 g/mol

InChI

InChI=1S/Ba.2ClH.H2O/h;2*1H;1H2/q+2;;;/p-2

InChI Key

MPHCLXFWCXFAFC-UHFFFAOYSA-L

SMILES

Array

solubility

greater than or equal to 100 mg/mL at 68° F (NTP, 1992)
Solubility in water, g/100ml at 26 °C: 37.5 (good)

Synonyms

BaCl2, barium chloride, barium chloride, (140)BaCl2, barium chloride, (153)BaCl2, barium chloride, dihydrate, barium chloride, hexahydrate, barium chloride, monohydrate, barium chloride, octaammoniate, barium dichloride

Canonical SMILES

O.[Cl-].[Cl-].[Ba+2]

The exact mass of the compound Barium chloride, dihydrate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as greater than or equal to 100 mg/ml at 68° f (ntp, 1992)solubility in water, g/100ml at 26 °c: 37.5 (good). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Acids - Acids, Noncarboxylic - Hydrochloric Acid - Chlorides - Supplementary Records. It belongs to the ontological category of inorganic chloride in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Barium chloride monohydrate (CAS: 10326-27-9) is a highly soluble inorganic alkaline earth metal salt that serves as a critical source of Ba2+ ions for industrial and laboratory workflows. While commonly encountered in its fully hydrated dihydrate form or as an anhydrous powder, the monohydrate represents a specific hydration state with distinct thermodynamic and crystallographic properties [1]. It is primarily procured for high-stakes precipitation workflows—such as the ultra-low ppm removal of sulfates in chlor-alkali brine purification—as well as serving as a specialized precursor in the formulation of molten heat-treatment salts and the controlled slow-evaporation growth of semi-organic nonlinear optical (NLO) crystals [2]. Its high aqueous solubility and predictable thermal dehydration profile make it a superior choice over less soluble barium salts or highly hygroscopic alternatives.

Substituting barium chloride monohydrate with generic calcium or strontium chlorides, or even its fully hydrated or anhydrous barium counterparts, fundamentally compromises process control in strict industrial applications [1]. In brine purification, calcium-based alternatives (like lime) are capped by the relatively high solubility of calcium sulfate, leaving residual sulfate levels that rapidly degrade expensive ion-exchange membranes. Furthermore, in high-temperature flux and molten salt applications, substituting the monohydrate with the standard dihydrate introduces a volatile two-step dehydration process that can cause dangerous steam expansion and spattering[2]. Finally, in optoelectronic crystal synthesis, the specific water-of-crystallization ratio in the monohydrate is strictly required to stabilize zwitterionic amino acid complexes; anhydrous forms fail to yield the necessary orthorhombic lattice required for high-efficiency second harmonic generation.

Ultra-Low Sulfate Reduction in Chlor-Alkali Brine

In industrial brine purification for caustic chlorine plants, the solubility limit of the precipitant dictates membrane lifespan. While standard calcium-based precipitants (e.g., lime) reduce sulfate concentrations only to the gypsum solubility limit of approximately 1,500 ppm, barium chloride hydrate quantitatively precipitates sulfate as highly insoluble barium sulfate. Two-stage precipitation using barium chloride reduces residual sulfate from >4,000 ppm down to <10 ppm[1]. This performance far exceeds the capabilities of calcium-based sulfate removal technologies [2].

Evidence DimensionResidual sulfate concentration after precipitation
Target Compound Data<10 ppm to 50 ppm (using Barium chloride)
Comparator Or Baseline~1,500 ppm (using Calcium oxide/lime baseline)
Quantified Difference>96% greater sulfate removal (down to <50 ppm vs 1500 ppm)
ConditionsIndustrial brine/seawater precipitation at pH 12, room temperature

Chlor-alkali operators must procure barium chloride to prevent sulfate-induced fouling of expensive ion-exchange membranes, as calcium substitutes cannot achieve the required sub-50 ppm threshold.

Predictable Single-Step Dehydration Kinetics for Salt Baths

Barium chloride is heavily utilized in high-temperature metal heat treatment and flux applications where moisture release must be strictly controlled. The monohydrate phase represents a distinct, stable intermediate with an enthalpy of dehydration of 56 ± 3 kJ/mol [1]. Unlike the standard dihydrate, which undergoes a complex two-step dehydration process starting around 102 °C (releasing water in two overlapping endothermic peaks), the monohydrate offers a predictable single-step water release [2].

Evidence DimensionThermal dehydration steps and enthalpy
Target Compound DataSingle-step dehydration (56 kJ/mol enthalpy)
Comparator Or BaselineBarium chloride dihydrate (Two-step dehydration, 59 kJ/mol initial enthalpy)
Quantified DifferenceElimination of the primary low-temperature water release peak
ConditionsThermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under controlled heating

For formulators of molten salt baths, utilizing or controlling the monohydrate phase prevents unpredictable steam expansion and spattering that occurs with the two-step dehydration of the bulk dihydrate.

Zwitterionic Stabilization for High-Efficiency SHG Crystals

In the synthesis of semi-organic nonlinear optical (NLO) materials, the specific hydration state of the inorganic precursor dictates the final crystal lattice. Barium chloride monohydrate co-crystallizes with amino acids to form materials like Diglycine Barium Chloride Monohydrate (DGBCM). The barium ion in the monohydrate matrix coordinates with the zwitterionic form of glycine, yielding an orthorhombic lattice that exhibits a Second Harmonic Generation (SHG) efficiency 2.18 times greater than the industry-standard Potassium Dihydrogen Phosphate (KDP) reference[1].

Evidence DimensionSecond Harmonic Generation (SHG) efficiency
Target Compound Data2.18 × KDP (as DGBCM co-crystal)
Comparator Or BaselineStandard KDP (Potassium Dihydrogen Phosphate) crystal (1.0 × KDP)
Quantified Difference118% higher SHG efficiency
ConditionsKurtz and Perry powder technique using a Q-switched Nd:YAG laser at 1064 nm

Optoelectronic manufacturers procure this specific barium chloride hydrate to achieve the precise crystallographic coordination required for next-generation, high-efficiency laser frequency conversion materials.

Chlor-Alkali Brine Purification

Where this compound is the right choice for the quantitative precipitation of sulfate ions. By lowering residual sulfates to <50 ppm, it protects expensive ion-exchange membranes from scaling, an outcome impossible with calcium precipitants [1].

Molten Salt Baths and Metal Heat Treatment

Where the predictable, single-step thermal dehydration profile of the monohydrate phase is required to formulate high-temperature fluxes without the risk of explosive steam generation associated with fully hydrated salts [2].

Semi-Organic Nonlinear Optical (NLO) Crystal Growth

Where the monohydrate acts as a critical structural template. It co-crystallizes with amino acids to form high-efficiency laser frequency conversion materials, leveraging the barium coordination to lock the organic molecules into a highly polarizable zwitterionic state[3].

Physical Description

Barium chloride dihydrate is a white crystalline solid with a bitter, salty taste. (NTP, 1992)
WHITE SOLID IN VARIOUS FORMS.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

225.853517 Da

Monoisotopic Mass

225.853517 Da

Heavy Atom Count

4

Density

3.097 at 75 °F (NTP, 1992)
3.86 g/cm³

Melting Point

1765 °F (NTP, 1992)
113 °C

UNII

EL5GJ3U77E

Related CAS

10361-37-2 (Parent)

Other CAS

10326-27-9

Dates

Last modified: 08-15-2023

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